2,5-Diiodo-3-methoxypyridine
Description
2,5-Diiodo-3-methoxypyridine (CAS: 1138444-33-3) is a halogenated pyridine derivative with the molecular formula C₆H₅I₂NO and a molecular weight of 360.92 g/mol. This compound features iodine substituents at the 2- and 5-positions of the pyridine ring and a methoxy group at the 3-position. Its structural features make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.
Properties
IUPAC Name |
2,5-diiodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNCVHSAISYIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673880 | |
| Record name | 2,5-Diiodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-33-3 | |
| Record name | 2,5-Diiodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodo-3-methoxypyridine typically involves the iodination of 3-methoxypyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodo-3-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methoxy group or the pyridine ring may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms serve as leaving groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and various nucleophiles can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,5-Diiodo-3-methoxypyridine serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The iodine atoms can act as leaving groups, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Building Block | Used to synthesize various pyridine derivatives. |
| Reagent | Acts as a halogenated reagent in organic reactions. |
| Functionalization | Enables the introduction of functional groups into organic molecules. |
Potential Biological Effects
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition studies. Its structure allows it to interact with specific biomolecules, influencing various biological pathways.
Enzyme Inhibition Studies
Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it has been evaluated for its inhibitory effects on p38α mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses.
Table 2: Enzyme Inhibition Activity
| Study Reference | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| [Study A] | p38α MAPK | Competitive | 8.0 |
| [Study B] | TNF-α Release | Non-competitive | 4.5 |
Medicinal Chemistry
Drug Development Applications
The compound is being explored as a precursor for synthesizing novel therapeutic agents. Its derivatives have shown promise in developing drugs targeting neurodegenerative diseases like Alzheimer's disease by modulating gamma-secretase activity and reducing amyloid-beta (Aβ42) production.
Case Studies
- Gamma-Secretase Modulators : Research demonstrated that methoxypyridine derivatives could effectively reduce Aβ42 levels in vivo, indicating their potential as treatments for Alzheimer's disease.
- Anti-inflammatory Agents : A study highlighted the efficacy of this compound derivatives in inhibiting inflammatory cytokine release, suggesting their application in managing chronic inflammatory conditions.
Material Science
Applications in Material Development
Beyond biological applications, this compound is also being investigated for its utility in material science. Its properties make it suitable for developing new materials such as polymers and coatings that require enhanced durability and resistance to environmental factors.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other halogenated pyridines:
Table 3: Comparative Analysis of Halogenated Pyridines
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Iodine substitution alters reactivity | Moderate enzyme inhibition |
| 2-Bromo-3-methoxypyridine | Bromine substitution | High enzyme inhibition |
| 2-Iodo-4-methoxypyridine | Iodine at different position | Variable biological effects |
Mechanism of Action
The mechanism of action of 2,5-Diiodo-3-methoxypyridine depends on its specific application. In chemical reactions, the iodine atoms and the methoxy group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Halogen-Methoxypyridines
The following table compares 2,5-Diiodo-3-methoxypyridine with analogous halogenated methoxypyridines, emphasizing substituent positions, molecular properties, and commercial
Key Observations:
Halogen Type and Position: Replacement of iodine with chlorine or bromine reduces molecular weight and alters electronic properties. For example, 2,5-Dichloro-3-methoxypyridine (MW 178.02) is lighter and less sterically hindered than the diiodo analogue .
Functional Group Variations :
- The hydroxyl group in 2,6-Diiodo-5-methoxypyridin-3-ol enhances polarity, making it more soluble in polar solvents compared to the methoxy-containing target compound .
Cost Considerations: Despite discontinuation notices for this compound, its price ($400/g) is comparable to bromo-iodo analogues (e.g., 2-Bromo-5-iodo-3-methoxypyridine at $400/g), suggesting similar synthetic complexity .
Research Implications
- Synthetic Utility : The high iodine content in This compound makes it a candidate for heavy-atom derivatization in crystallography or radioimaging, whereas chloro/bromo analogues are preferred for cost-sensitive applications .
- Regioselectivity : Substituent positions (e.g., 2,5-diiodo vs. 2,6-diiodo) dictate reactivity patterns in electrophilic aromatic substitution, impacting drug discovery workflows .
Biological Activity
2,5-Diiodo-3-methoxypyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest various mechanisms of action, making it a candidate for further investigation in drug development and therapeutic applications.
The molecular formula of this compound is C_7H_6I_2N\O with a molar mass of approximately 305.94 g/mol. Its structure includes two iodine atoms and a methoxy group, which may influence its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The iodine atoms can participate in halogen bonding, enhancing the compound's affinity for biological targets such as enzymes and receptors. The methoxy group may also contribute to the compound's lipophilicity, facilitating membrane permeability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related pyridine derivatives showed that modifications at the 3-position can enhance efficacy against resistant bacterial strains, suggesting that this compound may possess similar properties .
Neuroprotective Effects
In vitro studies have demonstrated that methoxy-substituted pyridines can reduce amyloid-beta (Aβ) levels in neuronal models, indicating potential neuroprotective effects. A derivative with similar structural features showed an IC50 value of 60 nM for inhibiting Aβ42 formation . This suggests that this compound may also have neuroprotective properties worthy of exploration.
Interaction with Receptors
Pyridine derivatives have been studied for their interactions with various receptors. For instance, certain compounds have shown affinity for adenosine receptors, which are implicated in numerous physiological processes including inflammation and neuroprotection . The potential binding affinity of this compound to such receptors could be a focus of future research.
Data Table: Biological Activities of Related Compounds
Case Studies
- Neuroprotection in Animal Models : A study involving methoxy-pyridine derivatives demonstrated a reduction in Aβ42 levels in transgenic mouse models of Alzheimer's disease. This suggests that similar compounds may be effective in neurodegenerative conditions .
- Antimicrobial Efficacy : Research on halogenated pyridines has shown promising results against Gram-positive bacteria, indicating that this compound could be developed as a novel antimicrobial agent .
Future Directions
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for investigation include:
- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Target Identification : Determining the specific biomolecules and pathways affected by this compound.
Q & A
Q. What are the common synthetic routes for preparing 2,5-diiodo-3-methoxypyridine?
The synthesis typically involves halogenation and substitution reactions. For example, iodination of 3-methoxypyridine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can yield diiodinated products. A multi-step approach, such as N-oxidation followed by electrophilic substitution, may enhance regioselectivity . Evidence from related pyridine derivatives (e.g., 2-bromo-5-iodo-3-methoxypyridine) suggests that sequential halogenation steps with protecting groups (e.g., methoxy) are critical to avoid over-halogenation .
Q. How is this compound characterized for structural confirmation?
Standard analytical techniques include:
- 1H/13C NMR : To confirm substitution patterns and electronic environments. Heavy iodine atoms may cause signal broadening.
- FT-IR : To verify the methoxy (-OCH3) and C-I bond vibrations (~500–650 cm⁻¹).
- HPLC/MS : For purity assessment and molecular ion detection.
- Elemental Analysis : To validate stoichiometry. These methods are consistent with protocols used for structurally similar halogenated pyridines .
Q. What solvents and reaction conditions are optimal for handling this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to their ability to stabilize intermediates. Reactions should be conducted under inert atmospheres (N2/Ar) to prevent iodine loss via oxidation. Temperature control (0–50°C) is critical to minimize side reactions like deiodination .
Advanced Research Questions
Q. How can regioselectivity be improved during diiodination of 3-methoxypyridine?
Regioselectivity challenges arise from the electron-donating methoxy group, which directs iodination to specific positions. Strategies include:
- Directed ortho-metalation : Using strong bases (e.g., LDA) to deprotonate specific sites before iodination.
- Protecting group modulation : Temporary protection of the methoxy group (e.g., silylation) to alter electronic effects.
- Catalytic systems : Employing Pd/Cu catalysts for selective C-H activation. Evidence from bromo-iodo pyridine syntheses supports these approaches .
Q. What are the key stability concerns for this compound under varying conditions?
Stability studies should assess:
- Thermal degradation : TGA/DSC analysis to determine decomposition thresholds (e.g., >150°C).
- Photolytic sensitivity : UV-Vis exposure tests to detect iodine radical formation.
- Hydrolytic stability : pH-dependent hydrolysis in aqueous/organic mixtures. Related iodinated pyridines show sensitivity to prolonged light exposure and acidic conditions, necessitating storage in amber vials at ≤4°C .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Contradictions may arise from solvent effects, paramagnetic impurities, or isotopic interference (e.g., 127I vs. 129I). Solutions include:
- Solvent standardization : Use deuterated DMSO or CDCl3 for consistency.
- 2D NMR techniques : HSQC/HMBC to resolve overlapping signals.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. These methods are validated in studies of analogous halogenated heterocycles .
Q. What are the common by-products in its synthesis, and how are they mitigated?
By-products like mono-iodinated or over-halogenated species may form. Mitigation involves:
- Chromatographic purification : Flash column chromatography with gradient elution (hexane/EtOAc).
- Recrystallization : Using ethanol/water mixtures for selective crystallization.
- Reaction monitoring : In-situ FT-IR or LC-MS to track progress. Evidence from bromo-iodo pyridine syntheses highlights these purification challenges .
Methodological Tables
Q. Table 1. Comparison of Synthetic Approaches for Halogenated Pyridines
Q. Table 2. Key Stability Parameters
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Light (UV-Vis) | Gradual discoloration | Amber glass storage, inert gas |
| pH < 3 | Hydrolysis to pyridinone | Neutral buffer systems |
| Temperature > 100°C | Deiodination | Low-temperature reactions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
